molecular formula C19H26O7 B1201008 Hymenograndin CAS No. 51292-55-8

Hymenograndin

Cat. No.: B1201008
CAS No.: 51292-55-8
M. Wt: 366.4 g/mol
InChI Key: AXCKGAMPGDLORG-KKMGJOHJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hymenograndin is a natural product found in Hymenoxys richardsonii, Hymenoxys hoopesii, and Hymenoxys odorata with data available.

Scientific Research Applications

  • Hymenoptera Genome Database (HGD) The Hymenoptera Genome Database is a model organism database for insect species of the order Hymenoptera, supporting research in genetics, genome sequencing, and gene expression. It contains data from 9 species over 200 million years, aiding in comparative genomics and enhancing understanding of agriculturally important Hymenoptera species through genomics (Munoz-Torres et al., 2010).

  • Hymenopteran Genetics The emergence of hymenopteran genetics as a field of study, highlighted at the 42nd Annual Drosophila Research Conference, showcases the growing interest in the genetics of non-drosophilid insects, particularly those in the Hymenoptera order (Page, Gadau, & Beye, 2002).

  • Biology of Dwarf Tapeworm (Hymenolepis nana) Research focusing on the biology of Hymenolepis nana offers a comprehensive review of both national and foreign literature on this subject, shedding light on the morphology and biology of this tapeworm species (Sataeva et al., 2018).

  • Hymen 'Restoration' in Oppressive Cultures Studies on hymen restoration and hymenoplasty in cultures of oppression discuss the ethical implications and the role of physicians in these practices. This research offers insights into the social, psychological, and medical aspects of hymen restoration (Earp, 2013).

  • Gross Anatomy Ontology for Hymenoptera The development of the Hymenoptera Anatomy Ontology (HAO) addresses the challenge of diverse morphotypes and species in the Hymenoptera lineage. This ontology aids in the study of agricultural, behavioral, and genomic research related to hymenopterans (Yoder et al., 2010).

  • Genus Hymenocrater Ethnopharmacological and Therapeutic Potential

    The comprehensive review of the genus Hymenocrater focuses on its ethnopharmacological, phytochemical, and therapeutic potential. This research brings attention to the unexplored potential of Hymenocrater species in natural product research (Morteza-Semnani, Ahadi, & Hashemi, 2016).

  • Sex Allocation Conflict in Insect Societies Research on sex allocation in colonies of eusocial Hymenoptera examines the conflict outcome through power and the costs of manipulation, contributing to our understanding of social conflicts within these insect societies (Helanterä & Ratnieks, 2009).

  • Sex Determination in the Hymenoptera Advances in understanding the genetic and cytoplasmic mechanisms of arrhenotokous parthenogenesis in Hymenoptera provide insights into the ancestral mode of sex determination in this order. This research is fundamental to comprehending how sex determination varies across hymenopteran superfamilies (Heimpel & de Boer, 2008).

Properties

CAS No.

51292-55-8

Molecular Formula

C19H26O7

Molecular Weight

366.4 g/mol

IUPAC Name

[(3aR,5R,5aS,6R,7S,8R,8aS,9aR)-7-acetyloxy-8-hydroxy-5,8a-dimethyl-1-methylidene-2-oxo-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-6-yl] acetate

InChI

InChI=1S/C19H26O7/c1-8-6-13-12(9(2)18(23)26-13)7-19(5)14(8)15(24-10(3)20)16(17(19)22)25-11(4)21/h8,12-17,22H,2,6-7H2,1,3-5H3/t8-,12-,13-,14-,15-,16-,17+,19+/m1/s1

InChI Key

AXCKGAMPGDLORG-KKMGJOHJSA-N

Isomeric SMILES

C[C@@H]1C[C@@H]2[C@H](C[C@]3([C@H]1[C@H]([C@H]([C@@H]3O)OC(=O)C)OC(=O)C)C)C(=C)C(=O)O2

SMILES

CC1CC2C(CC3(C1C(C(C3O)OC(=O)C)OC(=O)C)C)C(=C)C(=O)O2

Canonical SMILES

CC1CC2C(CC3(C1C(C(C3O)OC(=O)C)OC(=O)C)C)C(=C)C(=O)O2

51292-55-8

Synonyms

hymenograndin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hymenograndin
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Hymenograndin
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Hymenograndin
Reactant of Route 4
Hymenograndin
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Hymenograndin
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Hymenograndin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.